molecular formula C13H12ClNO3S B4843373 ethyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate

ethyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate

Cat. No. B4843373
M. Wt: 297.76 g/mol
InChI Key: DKLAGMCUHHUBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thienylcarbonyl glycine derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate involves the inhibition of enzymes that are involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Ethyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of ethyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate. One potential direction is the development of more potent and selective inhibitors of COX-2 and HDACs. Another potential direction is the investigation of the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use as a tool in biochemical and pharmacological studies should be further explored.

Scientific Research Applications

Ethyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate has been extensively studied for its potential applications in various fields of science. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been used as a tool in biochemical and pharmacological studies.

properties

IUPAC Name

ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-2-18-10(16)7-15-13(17)12-11(14)8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLAGMCUHHUBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(3-chloro-1-benzothiophen-2-yl)carbonyl]glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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